molecular formula C13H20N2O3S B4388594 ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4388594
M. Wt: 284.38 g/mol
InChI Key: BWISDCWCJKXUQB-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an ester group, and a substituted amide. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Ester Group: The ester group can be introduced by esterification of the carboxylic acid group present on the thiazole ring with ethanol in the presence of an acid catalyst.

    Substitution with the Amide Group: The final step involves the acylation of the thiazole derivative with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Similar in structure but with different substituents.

    Thiazole Derivatives: Compounds with a thiazole ring and various functional groups.

Uniqueness

Ethyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2-(3,3-dimethylbutanoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-6-18-11(17)10-8(2)14-12(19-10)15-9(16)7-13(3,4)5/h6-7H2,1-5H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWISDCWCJKXUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-(3,3-DIMETHYLBUTANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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